![molecular formula C20H22N6 B12271464 2-tert-butyl-1-(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B12271464.png)
2-tert-butyl-1-(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-1-(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of these heteroatoms often imparts unique chemical and biological properties to the compounds.
Preparation Methods
The synthesis of 2-tert-butyl-1-(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures . This reaction leads to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which can then be further modified to obtain the desired compound.
Chemical Reactions Analysis
2-tert-butyl-1-(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
2-tert-butyl-1-(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-tert-butyl-1-(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo ring structure and exhibit comparable biological activities.
Pyrazolo[5,1-c][1,2,4]triazin-4-yl derivatives: These compounds also contain a pyrazolo ring and are studied for their potential as antimicrobial and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidinyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C20H22N6/c1-20(2,3)19-23-15-6-4-5-7-16(15)26(19)14-12-24(13-14)18-17-8-9-22-25(17)11-10-21-18/h4-11,14H,12-13H2,1-3H3 |
InChI Key |
XJLRYWWGMUVSFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CN5C4=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


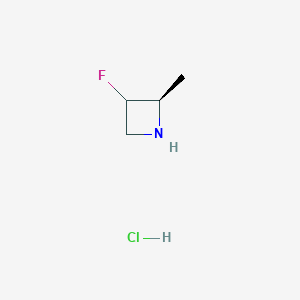
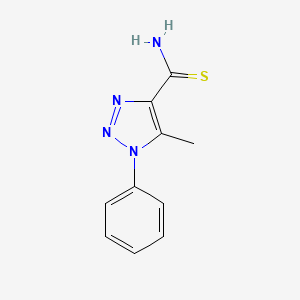
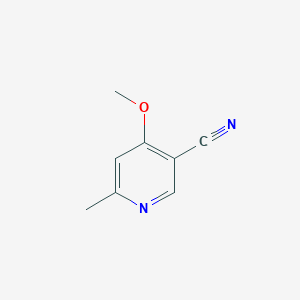
![3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12271399.png)
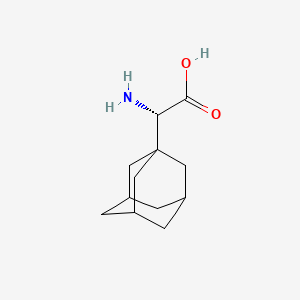
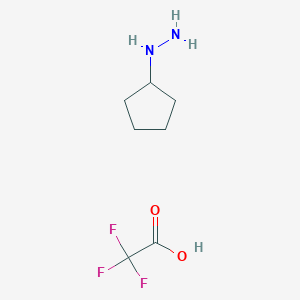

![1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B12271432.png)
![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271438.png)
![[1-(Difluoromethyl)cyclobutyl]methanamine](/img/structure/B12271446.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12271452.png)
![8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12271455.png)
![Methyl 4-({[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)benzoate](/img/structure/B12271469.png)
